N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)cyclopentanecarboxamide
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Overview
Description
N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position and an allyl group attached to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 5-methylfurfural.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the furan derivative in the presence of a base.
Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide moiety can be synthesized through the reaction of cyclopentanecarboxylic acid with an amine, followed by coupling with the furan derivative.
Industrial Production Methods
Industrial production of N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and allyl group can participate in binding interactions, while the cyclopentanecarboxamide moiety can influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-Allyl-N-(5-methylthiophen-2-yl)cyclopentanecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-Allyl-N-(5-methylpyrrole-2-yl)cyclopentanecarboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole analogs
Properties
CAS No. |
62187-48-8 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(5-methylfuran-2-yl)-N-prop-2-enylcyclopentanecarboxamide |
InChI |
InChI=1S/C14H19NO2/c1-3-10-15(13-9-8-11(2)17-13)14(16)12-6-4-5-7-12/h3,8-9,12H,1,4-7,10H2,2H3 |
InChI Key |
BWGJYQKDTBGLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)N(CC=C)C(=O)C2CCCC2 |
Origin of Product |
United States |
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